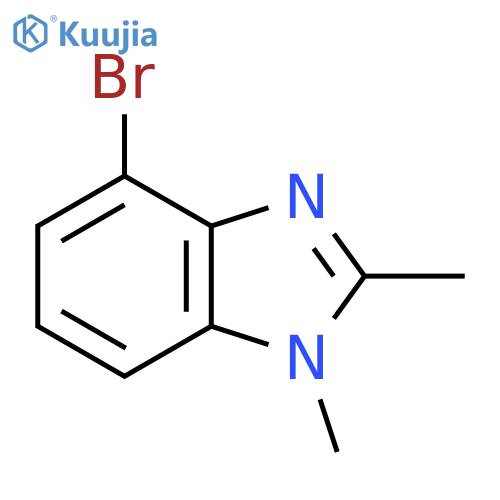

Cas no 1379361-12-2 (4-bromo-1,2-dimethyl-1H-1,3-benzodiazole)

1379361-12-2 structure

商品名:4-bromo-1,2-dimethyl-1H-1,3-benzodiazole

CAS番号:1379361-12-2

MF:C9H9BrN2

メガワット:225.085160970688

MDL:MFCD16250429

CID:3045069

PubChem ID:83449611

4-bromo-1,2-dimethyl-1H-1,3-benzodiazole 化学的及び物理的性質

名前と識別子

-

- 4-Bromo-1,2-dimethyl-1H-benzo[d]imidazole

- 1H-Benzimidazole, 4-bromo-1,2-dimethyl-

- D75896

- 4-bromo-1,2-dimethyl-1H-1,3-benzodiazole

- DB-099804

- EN300-2385301

- Z1269226936

- 1379361-12-2

- CS-0097508

- CS-16437

- 4-bromo-1,2-dimethyl-1,3-benzodiazole

- AKOS023169890

-

- MDL: MFCD16250429

- インチ: 1S/C9H9BrN2/c1-6-11-9-7(10)4-3-5-8(9)12(6)2/h3-5H,1-2H3

- InChIKey: AGBLMRVKDYCFRV-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=CC2=C1N=C(C)N2C

計算された属性

- せいみつぶんしりょう: 223.99491g/mol

- どういたいしつりょう: 223.99491g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 174

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17.8

- 疎水性パラメータ計算基準値(XlogP): 2.5

4-bromo-1,2-dimethyl-1H-1,3-benzodiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2385301-0.1g |

4-bromo-1,2-dimethyl-1H-1,3-benzodiazole |

1379361-12-2 | 95.0% | 0.1g |

$142.0 | 2025-02-20 | |

| Enamine | EN300-2385301-0.5g |

4-bromo-1,2-dimethyl-1H-1,3-benzodiazole |

1379361-12-2 | 95.0% | 0.5g |

$318.0 | 2025-02-20 | |

| Enamine | EN300-2385301-1.0g |

4-bromo-1,2-dimethyl-1H-1,3-benzodiazole |

1379361-12-2 | 95.0% | 1.0g |

$407.0 | 2025-02-20 | |

| Enamine | EN300-2385301-5.0g |

4-bromo-1,2-dimethyl-1H-1,3-benzodiazole |

1379361-12-2 | 95.0% | 5.0g |

$1225.0 | 2025-02-20 | |

| Alichem | A069002329-10g |

4-Bromo-1,2-dimethyl-1H-benzo[d]imidazole |

1379361-12-2 | 97% | 10g |

2,110.50 USD | 2021-06-01 | |

| Enamine | EN300-2385301-10g |

4-bromo-1,2-dimethyl-1H-1,3-benzodiazole |

1379361-12-2 | 95% | 10g |

$2156.0 | 2023-09-15 | |

| 1PlusChem | 1P01ENLV-1g |

4-Bromo-1,2-dimethyl-1H-benzo[d]imidazole |

1379361-12-2 | 98% | 1g |

$760.00 | 2024-06-21 | |

| Aaron | AR01ENU7-100mg |

4-Bromo-1,2-Dimethyl-1H-Benzo[D]Imidazole |

1379361-12-2 | 98% | 100mg |

$81.00 | 2025-02-10 | |

| Crysdot LLC | CD11268670-5g |

4-Bromo-1,2-dimethyl-1H-benzo[d]imidazole |

1379361-12-2 | 97% | 5g |

$937 | 2024-07-18 | |

| Crysdot LLC | CD11268670-10g |

4-Bromo-1,2-dimethyl-1H-benzo[d]imidazole |

1379361-12-2 | 97% | 10g |

$1409 | 2024-07-18 |

4-bromo-1,2-dimethyl-1H-1,3-benzodiazole 関連文献

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

1379361-12-2 (4-bromo-1,2-dimethyl-1H-1,3-benzodiazole) 関連製品

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 4770-00-7(3-cyano-4-nitroindole)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量